molecular formula C6H7N5O B3081858 3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 111375-22-5

3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3081858
CAS No.: 111375-22-5
M. Wt: 165.15 g/mol
InChI Key: KJZGPWZZKMXKRV-UHFFFAOYSA-N
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Description

3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical building block based on the prominent 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is a well-known adenine bioisostere. This structure is a fundamental core in medicinal chemistry for developing potent kinase inhibitors . The 4-amine group is critical for mimicking the natural ATP molecule, allowing such compounds to compete for binding at the ATP-binding sites of various tyrosine and serine/threonine kinases . Derivatives of this scaffold have demonstrated significant research value as targeted therapeutic agents. Specifically, 1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds have been designed as irreversible inhibitors of Bruton's Tyrosine Kinase (BTK) for the investigation of B-cell tumors , and as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) for use in non-small cell lung cancer and colorectal cancer studies . The structural similarity to purines makes this chemotype a versatile starting point for designing inhibitors for other targets, such as the autophagy-related enzyme ATG7 . Researchers can functionalize this scaffold to explore interactions with hydrophobic regions I and II of kinase binding sites, optimizing potency and selectivity . This compound is provided for research purposes to support the development of novel anticancer agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-6-3-4(7)8-2-9-5(3)10-11-6/h2H,1H3,(H3,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZGPWZZKMXKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=NC=NC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111375-22-5
Record name 3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . Another approach includes the use of protection-group and N-alkylation reactions, followed by tandem borylation and Suzuki–Miyaura cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve green synthesis techniques to minimize environmental impact. These methods often utilize catalytic processes and environmentally benign solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, halogenated derivatives.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Bulkier Groups: Phenylethynyl and phenoxyphenyl substituents enhance kinase binding affinity but may compromise pharmacokinetic properties due to increased lipophilicity .

Substituent Variations at Position 1

Position 1 modifications influence target selectivity and cellular permeability:

Compound Name Substituent at Position 1 Key Findings Reference
1-Isopropyl derivative Isopropyl (-CH(CH₃)₂) RET kinase inhibition (IC₅₀ < 100 nM)
1-(Tetrahydro-2H-pyran-4-yl) derivative Tetrahydro-pyranyl Improved CNS penetration in Toxoplasma studies
1-tert-Butyl derivative tert-Butyl (-C(CH₃)₃) Selective inhibition of Src-family kinases
1-Methyl derivative Methyl (-CH₃) Lower molecular weight (MW 163.18)

Key Observations :

  • Isopropyl and tert-Butyl Groups : These bulky substituents enhance kinase selectivity by occupying hydrophobic regions near the ATP-binding cleft .
  • Tetrahydro-pyranyl Group : Improves blood-brain barrier penetration, critical for CNS-targeted therapies .

Kinase Inhibition Profiles

  • 3-Methoxy Derivative : Expected to inhibit kinases like Src or RET but with reduced potency compared to phenylethynyl derivatives. Methoxy’s smaller size may limit hydrophobic interactions .
  • 3-Phenylethynyl-1-(trans-4-hydroxycyclohexyl) Derivative (13an) : Multikinase inhibitor (Src IC₅₀ = 0.003 μM, KDR IC₅₀ = 0.032 μM) with low toxicity .
  • 1-Isopropyl-3-Substituted Derivatives : RET kinase inhibitors with >100-fold selectivity over other kinases .

Antimicrobial Activity

  • Pyrazolo[3,4-d]pyrimidin-4-amines : Inhibit Plasmodium falciparum calcium-dependent protein kinase 1 (IC₅₀ < 50 nM) .
  • Pyrrolopyrimidine Analogues : Show enhanced potency against Toxoplasma gondii compared to pyrazolo derivatives .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight logP (Predicted) Solubility Notes
3-Methoxy derivative ~178.18 ~1.2 Moderate (Polar OCH₃) Balanced PK profile
3-Phenylethynyl derivative ~349.39 ~3.5 Low (Hydrophobic) High potency but poor solubility
1-Methyl derivative 163.18 ~0.8 High Limited kinase activity

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Hydrophobic/electron-withdrawing groups (e.g., Cl, CF₃) enhance potency but reduce solubility. Methoxy balances polarity and binding .
  • Position 1 : Bulky groups (isopropyl, tert-butyl) improve selectivity by fitting into kinase hydrophobic pockets .
  • Amino Group at Position 4: Essential for hydrogen bonding with kinase hinge regions .

Biological Activity

Overview

3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapy.

The primary target of this compound is CDK2. By binding to the active site of CDK2, this compound inhibits its kinase activity, preventing the phosphorylation of downstream targets essential for cell cycle progression. This inhibition results in significant growth suppression in various cancer cell lines, as evidenced by several studies.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity across multiple cancer cell lines. The following table summarizes key findings regarding its biological activity:

Cell Line IC50 (µM) Mechanism Reference
A549 (Lung cancer)2.24Induces apoptosis; cell cycle arrest
HCT-116 (Colon cancer)19.56Inhibits proliferation
MCF-7 (Breast cancer)1.74Induces apoptosis; cell cycle arrest
HepG2 (Liver cancer)Not specifiedPotential antitumor activity

Case Studies and Experimental Results

  • Cell Proliferation Assays : In vitro studies have shown that treatment with this compound leads to a marked reduction in cell viability in various tumor cell lines, with IC50 values indicating strong antiproliferative effects.
  • Flow Cytometric Analysis : Studies using flow cytometry revealed that this compound significantly induces apoptosis in A549 cells at low micromolar concentrations. The analysis showed a distinct sub-G1 peak representing apoptotic cells after treatment with the compound.
  • Molecular Docking Studies : Computational studies have indicated that the binding affinity of this compound to CDK2 is comparable to other known inhibitors, suggesting its potential as a lead compound for further development.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other pyrazolo[3,4-d]pyrimidine derivatives highlight its unique features and potential advantages:

Compound Name Biological Activity Unique Features
4-Amino-1H-pyrazolo[3,4-d]pyrimidineSigma receptor ligandLacks methoxy substitution
6-Methylpyrazolo[3,4-d]pyrimidineAnticancer activityMethyl group instead of methoxy
5-Amino-pyrazolo[3,4-d]pyrimidinEGFR inhibitionDifferent amino position

The presence of the methoxy group at the 3-position enhances solubility and biological activity compared to other similar compounds.

Q & A

Q. What are the common synthetic routes for 3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, Suzuki coupling, or palladium-catalyzed cross-coupling. For example, 1-isopropyl derivatives can be synthesized via Suzuki coupling using 3-iodo precursors and boronic esters in DMF/Na₂CO₃ under reflux (yield ~79%) . Alternative routes include reacting aryloxy/alkoxy-phenyl intermediates with alkyl halides or benzoyl chlorides in dry acetonitrile or benzene, followed by recrystallization for purification . Key steps involve optimizing solvent choice (e.g., dichloromethane for urea/thiourea derivatives) and monitoring reactions via thin-layer chromatography .

Q. Which spectroscopic techniques are critical for characterizing pyrazolo[3,4-d]pyrimidine derivatives?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches in benzoate derivatives at ~1720 cm⁻¹), while ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) . X-ray crystallography resolves crystal packing and bond lengths (e.g., C4–C1 bond at 1.484 Å in isopropyl derivatives), aiding in structural validation . Mass spectrometry and HPLC are used to assess purity (>95% for kinase inhibitors) .

Q. How do substituents at the 1- and 3-positions influence the compound’s physicochemical properties?

Substituents like isopropyl or cyclohexyl at the 1-position enhance hydrophobicity, improving membrane permeability for kinase inhibitors . At the 3-position, phenoxy or alkoxy groups increase steric bulk, affecting binding affinity to targets like Src or RET kinases . Methoxy groups at the 4-position (as in the parent compound) may modulate electron density, altering reactivity in further functionalization .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across pyrazolo[3,4-d]pyrimidine derivatives?

Discrepancies in IC₅₀ values (e.g., Src inhibition from 0.003 μM to >1 μM) are addressed via structure-activity relationship (SAR) studies. For example, replacing pyrrolo-pyridinyl with phenylethynyl groups at the 3-position improved selectivity for TNBC targets . Parallel assays against kinase panels (e.g., RET, KDR) and computational docking help identify off-target effects . Contradictions in solubility are mitigated by introducing polar groups (e.g., hydroxylcyclohexyl) without compromising potency .

Q. How can crystal structure data inform the design of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?

X-ray crystallography reveals critical interactions, such as hydrogen bonding between the 4-amine group and kinase ATP-binding pockets (e.g., RET kinase’s Glu732 and Asp892) . Structural data also guide substitutions to avoid steric clashes; for instance, bulky 3-phenoxyphenyl groups optimize hydrophobic interactions in Src inhibitors . Dynamic studies (e.g., OLEX2 refinement) validate conformational stability under physiological conditions .

Q. What methodological approaches optimize pyrazolo[3,4-d]pyrimidines for multi-kinase inhibition?

Phenotypic screening combined with kinome profiling identifies lead compounds. For TNBC, derivatives like 13an were optimized by:

  • Introducing trans-4-hydroxycyclohexyl to enhance solubility.
  • Adding trifluoromethylbenzamide for improved metabolic stability.
  • Balancing steric bulk (3-phenylethynyl) and hydrogen-bond donors (4-amine) to target Src, KDR, and MAPK pathways . Dose-response assays and in vivo toxicity studies (e.g., mouse xenografts) validate selectivity and safety .

Q. How do pyrazolo[3,4-d]pyrimidines compare to pyrrolo[2,3-d]pyrimidines in kinase inhibition?

Pyrazolo[3,4-d]pyrimidines (PP core) exhibit broader kinase inhibition but lower selectivity, while pyrrolo[2,3-d]pyrimidines (PrP core) show enhanced potency for specific targets (e.g., CpCDPK1). The PrP scaffold’s planar structure facilitates deeper binding into catalytic domains, as seen in calcium-dependent kinase inhibitors . Hybrid strategies (e.g., PP-PrP chimeras) are explored to merge selectivity and potency .

Methodological Considerations

  • Data Validation : Cross-reference NMR/IR with computational models (DFT studies) to confirm electronic effects of substituents .
  • Biological Assays : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for phosphorylation inhibition) to corroborate activity .
  • Structural Analysis : Employ dual refinement software (SHELXTL and OLEX2) to resolve crystallographic ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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